molecular formula C26H23NO5S B2491612 (4-Ethoxyphenyl)(6-methoxy-4-tosylquinolin-3-yl)methanone CAS No. 866895-53-6

(4-Ethoxyphenyl)(6-methoxy-4-tosylquinolin-3-yl)methanone

Cat. No. B2491612
CAS RN: 866895-53-6
M. Wt: 461.53
InChI Key: NWFUYAIHTXAWPT-UHFFFAOYSA-N
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Description

(4-Ethoxyphenyl)(6-methoxy-4-tosylquinolin-3-yl)methanone, also known as EMQMCM, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

(4-Ethoxyphenyl)(6-methoxy-4-tosylquinolin-3-yl)methanone exerts its biological effects through its interactions with proteins and enzymes. Specifically, this compound has been shown to bind to the active site of various enzymes, inhibiting their activity. This mechanism of action is similar to that of other small molecule inhibitors, such as drugs used in chemotherapy.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In biochemistry, this compound has been shown to modulate the activity of enzymes, which can affect various biological processes. In materials science, this compound has been shown to have good solubility and stability, making it a promising material for use in organic electronics and optoelectronics.

Advantages and Limitations for Lab Experiments

(4-Ethoxyphenyl)(6-methoxy-4-tosylquinolin-3-yl)methanone has several advantages for lab experiments, including its ease of synthesis, relatively low cost, and ability to inhibit the activity of enzymes. However, this compound also has limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for (4-Ethoxyphenyl)(6-methoxy-4-tosylquinolin-3-yl)methanone research, including its further investigation as a potential anti-cancer agent, its use in the development of new enzyme inhibitors, and its application in organic electronics and optoelectronics. Additionally, further studies on the toxicity and solubility of this compound are needed to fully understand its potential uses and limitations.

Synthesis Methods

(4-Ethoxyphenyl)(6-methoxy-4-tosylquinolin-3-yl)methanone is synthesized through a multi-step process that involves the reaction of 6-methoxy-4-tosylquinoline-3-carbaldehyde with ethyl 4-bromoacetate in the presence of a base. The resulting intermediate is then treated with sodium borohydride to yield the final product, this compound.

Scientific Research Applications

(4-Ethoxyphenyl)(6-methoxy-4-tosylquinolin-3-yl)methanone has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, this compound has been studied for its interactions with proteins and enzymes, which can provide insights into the mechanisms of various biological processes. In materials science, this compound has been explored for its potential use in organic electronics and optoelectronics.

properties

IUPAC Name

(4-ethoxyphenyl)-[6-methoxy-4-(4-methylphenyl)sulfonylquinolin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO5S/c1-4-32-19-9-7-18(8-10-19)25(28)23-16-27-24-14-11-20(31-3)15-22(24)26(23)33(29,30)21-12-5-17(2)6-13-21/h5-16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFUYAIHTXAWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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